1-Cyclopropyl-decahydro-1,6-naphthyridin-2-one
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Overview
Description
1-Cyclopropyl-decahydro-1,6-naphthyridin-2-one is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a decahydro-1,6-naphthyridin-2-one core
Preparation Methods
The synthesis of 1-Cyclopropyl-decahydro-1,6-naphthyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with a cyclopropylamine derivative, which undergoes cyclization with a suitable diketone or diester to form the naphthyridinone core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
1-Cyclopropyl-decahydro-1,6-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives.
Scientific Research Applications
1-Cyclopropyl-decahydro-1,6-naphthyridin-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as a ligand for various receptors.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-decahydro-1,6-naphthyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Cyclopropyl-decahydro-1,6-naphthyridin-2-one can be compared with other similar compounds, such as:
1,6-Naphthyridin-2-one: This compound shares the naphthyridinone core but lacks the cyclopropyl group.
1,8-Naphthyridin-2-one: Another similar compound with a different ring structure.
The uniqueness of this compound lies in its cyclopropyl group, which imparts specific reactivity and stability, making it valuable for various applications.
Properties
IUPAC Name |
1-cyclopropyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c14-11-4-1-8-7-12-6-5-10(8)13(11)9-2-3-9/h8-10,12H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWDNTCJRQVATP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3CCNCC3CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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